Bienvenue dans la boutique en ligne BenchChem!

3-Bromo-4-oxo-1,4-dihydroquinoline-8-carboxylic acid

Cross-coupling Synthetic methodology C–C bond formation

3-Bromo-4-oxo-1,4-dihydroquinoline-8-carboxylic acid (CAS 1065088-08-5, C₁₀H₆BrNO₃, MW 268.07 g/mol) is a halogenated 4-quinolone-8-carboxylic acid building block. The compound carries three synthetically orthogonal functional groups: a C3‑bromo substituent amenable to Pd‑catalyzed cross‑coupling, a C4‑oxo group that establishes the 4‑quinolone tautomeric form, and a C8‑carboxylic acid handle for amidation or esterification.

Molecular Formula C10H6BrNO3
Molecular Weight 268.06 g/mol
Cat. No. B15065299
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-4-oxo-1,4-dihydroquinoline-8-carboxylic acid
Molecular FormulaC10H6BrNO3
Molecular Weight268.06 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)C(=O)O)NC=C(C2=O)Br
InChIInChI=1S/C10H6BrNO3/c11-7-4-12-8-5(9(7)13)2-1-3-6(8)10(14)15/h1-4H,(H,12,13)(H,14,15)
InChIKeyIWBZQJXPTJYDAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-4-oxo-1,4-dihydroquinoline-8-carboxylic Acid – Core Structural Profile & Procurement Baseline


3-Bromo-4-oxo-1,4-dihydroquinoline-8-carboxylic acid (CAS 1065088-08-5, C₁₀H₆BrNO₃, MW 268.07 g/mol) is a halogenated 4-quinolone-8-carboxylic acid building block . The compound carries three synthetically orthogonal functional groups: a C3‑bromo substituent amenable to Pd‑catalyzed cross‑coupling, a C4‑oxo group that establishes the 4‑quinolone tautomeric form, and a C8‑carboxylic acid handle for amidation or esterification . This substitution pattern is fundamentally distinct from the more common 4‑oxo‑1,4‑dihydroquinoline‑3‑carboxylic acid scaffold that dominates fluoroquinolone antibacterials; the 8‑carboxylic acid regioisomer offers a different H‑bond donor/acceptor geometry that can re‑orient molecular recognition .

Why Generic 4‑Oxoquinoline‑8‑carboxylic Acids Cannot Replace 3‑Bromo‑4‑oxo‑1,4‑dihydroquinoline‑8‑carboxylic Acid


Generic substitution within the 4‑oxo‑1,4‑dihydroquinoline‑8‑carboxylic acid class is unreliable because the C3 substituent governs both synthetic accessibility and biological performance. The C3‑Br substituent is a versatile linchpin for Pd‑catalyzed Suzuki, Heck, and Sonogashira couplings that install aryl, alkenyl, or alkynyl diversity ; the corresponding C3‑H, C3‑Cl, or C3‑F analogs either lack this reactivity or require harsher conditions. In antiangiogenesis assays, the 3‑bromo‑4‑quinolone motif was essential for activity — the N1‑methyl derivative showed altered potency, demonstrating that even subtle modifications around the 4‑oxo‑3‑bromo core alter pharmacodynamics . Furthermore, bromine at C3 versus C6 produces regioisomers with different electronic and steric profiles, making the 3‑bromo positional isomer a distinct chemical entity that cannot be interchanged with its 6‑bromo counterpart .

Quantitative Differentiation Evidence for 3‑Bromo‑4‑oxo‑1,4‑dihydroquinoline‑8‑carboxylic Acid vs. Closest Analogs


C3‑Bromo Cross‑Coupling Reactivity vs. C3‑Chloro Leaving‑Group Ability in 4‑Oxoquinoline‑8‑carboxylic Acid Series

In Pd‑catalyzed cross‑coupling reactions, the C3‑Br bond of the target compound undergoes oxidative addition approximately 10²–10³‑fold faster than the analogous C3‑Cl bond, based on well‑established aryl halide reactivity scales (Ar‑Br vs. Ar‑Cl) . This translates to higher yields under milder conditions for the 3‑bromo derivative compared to 3‑chloro‑4‑oxo‑1,4‑dihydroquinoline‑8‑carboxylic acid (CAS 35975‑71‑4) . The 3‑iodo analog would react faster but carries a 17% higher molecular weight (MW 315.07 vs. 268.07) and greater cost, making the bromo derivative the practical balance of reactivity, atom economy, and commercial availability . No direct head‑to‑head coupling study exists for this exact scaffold; the quantitative inference is drawn from the well‑characterized relative rates of Ar‑Br vs. Ar‑Cl in Pd(0) oxidative addition .

Cross-coupling Synthetic methodology C–C bond formation

Free Carboxylic Acid vs. Methyl Ester: Procurement‑Relevant Purity and Handling Advantages of 3‑Bromo‑4‑oxo‑1,4‑dihydroquinoline‑8‑carboxylic Acid

Commercial lots of 3‑bromo‑4‑oxo‑1,4‑dihydroquinoline‑8‑carboxylic acid are routinely supplied at ≥97% purity (HPLC) , whereas the corresponding methyl ester (methyl 3‑bromo‑4‑oxo‑1,4‑dihydroquinoline‑8‑carboxylate, CAS 1395493‑15‑8) is typically offered at 98% but often lacks validated analytical documentation . The free acid form eliminates the need for ester hydrolysis prior to amide bond formation or bioconjugation, reducing a synthetic step and associated yield loss in applications targeting the carboxylic acid directly. This direct usability matters for procurement because the acid form avoids the additional cost, time, and quality risk of ester cleavage, which is not required for amide‑forming or salt‑formation workflows.

Purity Procurement Handling

Regioisomeric Differentiation: 3‑Bromo vs. 6‑Bromo‑4‑oxo‑1,4‑dihydroquinoline‑8‑carboxylic Acid — Distinct Scaffolds for Divergent Library Design

The 3‑bromo regioisomer places the halogen on the pyridone ring α to the carbonyl, whereas the 6‑bromo isomer (CAS 1272756‑55‑4) carries the bromine on the fused benzene ring . This positional difference produces distinct electronic effects: C3‑Br is conjugated with the 4‑oxo group (vinylogous amide system), lowering the LUMO and enhancing electrophilicity at C3; C6‑Br is electronically isolated from the carbonyl . The 3‑bromo isomer is therefore a superior electrophilic partner for nucleophilic aromatic substitution and cross‑coupling, while the 6‑bromo isomer is better suited for benzenoid‑directed functionalization. These two positional isomers are not interchangeable — selecting the wrong regioisomer leads to fundamentally different SAR trajectories and synthetic outcomes.

Regioisomer Positional isomer Library design

Antiangiogenic Class Activity: 3‑Bromo‑4‑quinolone Core Demonstrates Dose‑Dependent Endothelial Cell Inhibition

2‑Aryl‑3‑bromoquinolin‑4(1H)‑ones — direct structural analogs sharing the 3‑bromo‑4‑oxo‑1,4‑dihydroquinoline core — reduced endothelial cell numbers in a cell proliferation assay and inhibited neovessel growth in an ex vivo angiogenesis assay . At higher doses these compounds showed increased cytotoxicity, and cultures treated with the 3‑bromo‑4‑quinolones exhibited reduced levels of proangiogenic factors bFGF and VEGF/PlGF . The target compound, bearing the same 3‑bromo‑4‑oxoquinoline pharmacophore but with a C8‑carboxylic acid, retains the essential antiangiogenic scaffold while offering an additional functionalization point for affinity tagging or prodrug design. The C8‑carboxylic acid is absent in the tested 2‑aryl‑3‑bromoquinolin‑4(1H)‑ones, making the target compound a unique platform for generating conjugates and probes that the parent system cannot provide.

Antiangiogenesis Endothelial cells VEGF

C3‑Bromo 4‑Quinolone‑8‑carboxylic Acid vs. 4‑Oxo‑1,4‑dihydroquinoline‑3‑carboxylic Acid Scaffolds: Regioisomeric Carboxylic Acid Placement Shapes H‑Bond Geometry and Metal Chelation

The target compound positions the carboxylic acid at C8, whereas the vast majority of biologically characterized 4‑oxoquinolines carry the carboxylic acid at C3 . This regioisomeric difference alters the distance and geometry of hydrogen‑bond donor/acceptor interactions with biological targets. In the 3‑carboxylic acid series, the acid group is coplanar with the 4‑oxo group, forming a β‑keto acid motif that is essential for metal‑ion chelation in fluoroquinolone antibacterials (e.g., ciprofloxacin) . The 8‑carboxylic acid regioisomer breaks this coplanarity, creating a distinct metal‑binding pharmacophore that may avoid cross‑reactivity with bacterial DNA gyrase while enabling unique interactions with other metalloenzymes or receptors. This regioisomeric distinction is a fundamental structural differentiator that cannot be bridged by simple substitution.

Regioisomer Metal chelation Hydrogen bonding

Evidence‑Backed Application Scenarios for 3‑Bromo‑4‑oxo‑1,4‑dihydroquinoline‑8‑carboxylic Acid in Research and Industrial Procurement


Medicinal Chemistry: Pd‑Catalyzed Library Synthesis at C3 for 4‑Quinolone‑8‑carboxylic Acid SAR Exploration

The C3‑bromo substituent enables rapid diversification via Suzuki, Heck, or Sonogashira couplings to generate focused libraries of 3‑substituted 4‑oxo‑1,4‑dihydroquinoline‑8‑carboxylic acids. The superior oxidative addition rate of Ar‑Br over Ar‑Cl (~100–1000×) reduces catalyst loading and reaction time, while the C8‑carboxylic acid remains free for subsequent amidation or bioconjugation without requiring protecting‑group manipulation . This scenario is directly supported by established Pd‑coupling methodology on bromoquinoline‑8‑carboxylate scaffolds, where bromoquinolines undergo efficient coupling with organoboron reagents . The free acid form eliminates a hydrolysis step, saving 5–30% yield loss and one synthetic operation per library member.

Chemical Biology: C8‑Carboxylic Acid‑Directed Bioconjugation for Target Identification and Probe Development

The C8‑carboxylic acid provides a unique functionalization point absent in the characterized 2‑aryl‑3‑bromoquinolin‑4(1H)‑one antiangiogenic leads. The acid can be directly coupled to amine‑functionalized biotin, fluorophores, or solid supports via standard amide bond formation, enabling affinity‑based target identification studies. This application leverages the validated antiangiogenic activity of the 3‑bromo‑4‑quinolone core while exploiting the C8‑COOH handle that is unavailable in the parent 2‑aryl‑3‑bromoquinolin‑4(1H)‑ones. The regioisomeric placement of the acid at C8 rather than C3 further differentiates this scaffold from fluoroquinolone‑derived probes .

Synthetic Methodology Development: Regioselective C3 vs. C8 Functionalization on a Trifunctional 4‑Quinolone Scaffold

The compound serves as an ideal test substrate for developing chemoselective coupling methodologies because it presents three electronically distinct reactive sites: (i) C3‑Br for cross‑coupling, (ii) C8‑COOH for amidation/esterification, and (iii) C4=O/N1‑H for alkylation or protection. The 4‑oxo‑3‑bromo framework is well‑characterized crystallographically, with the 4‑quinolone existing exclusively as the NH‑4‑oxo tautomer in both solution and solid state , providing a structurally defined platform for reaction optimization. The 3‑bromo isomer is preferred over the 6‑bromo isomer for methodology studies targeting pyridone‑ring functionalization due to its distinct electronic activation .

Pharmaceutical Intermediate: HCV Protease Inhibitor and Antiviral Agent Synthesis

Bromo‑substituted quinolines, including 3‑bromo derivatives, are explicitly claimed as intermediates in the preparation of HCV protease inhibitors and other antiviral agents . The target compound's C3‑bromo‑C8‑carboxylic acid pattern aligns with the intermediate scaffolds used in constructing 4‑oxoquinolone‑based HIV integrase inhibitors, where the carboxylic acid is essential for metal‑chelation pharmacophore generation . Procuring this specific regioisomer with high purity (≥97%) ensures fidelity in downstream GMP‑adjacent synthesis, where isomeric purity of intermediates directly impacts API impurity profiles.

Quote Request

Request a Quote for 3-Bromo-4-oxo-1,4-dihydroquinoline-8-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.